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Compound of Interest

Compound Name: 2-Hydroxy-5-nitropyridine

Cat. No.: B147068 Get Quote

An Overview of a Key Chemical Intermediate

2-Hydroxy-5-nitropyridine is a pivotal chemical intermediate, instrumental in the synthesis of

a variety of pharmaceutical and agrochemical compounds. This pale yellow crystalline solid,

first reported in the mid-20th century, has garnered significant interest from researchers and

drug development professionals due to its versatile reactivity. This guide provides a

comprehensive overview of its discovery, historical and modern synthesis methodologies,

complete with detailed experimental protocols and a comparative analysis of key synthetic

routes.

Historical Context and Discovery
The first synthesis of 2-Hydroxy-5-nitropyridine is noted to have occurred in the mid-20th

century during broader investigations into functionalized pyridine derivatives.[1] While a single

individual is not widely credited with its initial isolation, the development of synthetic routes was

a crucial step in enabling the exploration of its utility as a building block in organic chemistry.

Early methods for its preparation laid the groundwork for the more refined and efficient

processes used in industrial applications today.

Core Synthetic Methodologies
The synthesis of 2-Hydroxy-5-nitropyridine can be achieved through several distinct chemical

pathways. The most prominent of these include the direct nitration of 2-hydroxypyridine and a

multi-step process commencing with the nitration of 2-aminopyridine, followed by hydrolysis.
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More recent innovations have introduced one-pot syntheses and alternative routes from non-

pyridine precursors, offering advantages in terms of efficiency and waste reduction.

Method 1: Nitration of 2-Hydroxypyridine
A common and direct approach involves the controlled nitration of 2-hydroxypyridine. This

electrophilic aromatic substitution reaction typically utilizes dilute nitric acid under mild thermal

conditions to favor mononitration at the 5-position.[1] The hydroxyl group at the 2-position

directs the incoming nitro group to the 5-position.

Experimental Protocol:

A detailed experimental protocol for this specific method from a primary scientific publication is

not readily available in the searched literature. However, a general procedure can be outlined

based on established chemical principles.

Dissolution: 2-Hydroxypyridine is dissolved in a suitable solvent, often a strong acid like

sulfuric acid, to facilitate the reaction.

Nitrating Agent Addition: A nitrating agent, typically a mixture of nitric acid and sulfuric acid, is

added dropwise to the solution while maintaining a controlled temperature, generally

between 40–60 °C.[1]

Reaction: The reaction mixture is stirred for a specified period to ensure complete nitration.

Quenching and Isolation: The reaction is quenched by pouring the mixture over ice, leading

to the precipitation of the product.

Purification: The crude 2-Hydroxy-5-nitropyridine is then collected by filtration, washed,

and purified, typically by recrystallization.

Method 2: Two-Step Synthesis from 2-Aminopyridine
A widely used industrial method involves a two-step process starting from 2-aminopyridine. The

first step is the nitration of 2-aminopyridine to form 2-amino-5-nitropyridine, which is then

hydrolyzed to the final product.

Experimental Protocol:
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Step 1: Nitration of 2-Aminopyridine

Reaction Setup: Concentrated sulfuric acid is added to a reaction vessel and maintained at

50 °C.[2]

Addition of Reactant: 2-Aminopyridine is added to the sulfuric acid.[2]

Nitration: Fuming nitric acid is added while maintaining the temperature at 50 °C. The

reaction is allowed to proceed for 2 hours at 45 °C, followed by stirring for 4 hours at room

temperature.[2]

Work-up: The reaction mixture is poured into crushed ice to reduce the temperature to below

5 °C. The pH is then adjusted to 6 with ammonia water.[2]

Isolation and Purification: The resulting 2-amino-5-nitropyridine is filtered, dried, and

recrystallized from water.[2]

Step 2: Hydrolysis of 2-Amino-5-nitropyridine

Reaction Mixture: A mixture of 2-amino-5-nitropyridine (500 g, 3.6 mol) and 2000 ml of 10%

sodium hydroxide solution is prepared.[3]

Reflux: The mixture is refluxed at approximately 102 °C for 10 hours.[3]

Filtration and Neutralization: After cooling, the mixture is filtered. The filter cake is dissolved

in water and neutralized with hydrochloric acid.[3]

Isolation: The precipitated 2-Hydroxy-5-nitropyridine is filtered and dried.[3]

Method 3: One-Pot Synthesis from 2-Aminopyridine
A more recent and efficient approach is a one-pot synthesis that combines nitration and

diazotization reactions, avoiding the isolation of the intermediate 2-amino-5-nitropyridine.

Experimental Protocol:

Nitration: 2-Aminopyridine (100.0 kg) is added in batches to concentrated sulfuric acid (1 ton)

while controlling the temperature between 10-20 °C. Concentrated nitric acid (92.8 kg) is
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then added, and the mixture is heated to 45-50 °C and reacted for 4-5 hours.

Quenching and Diazotization: The reaction solution is slowly added to 1 ton of ice water,

maintaining a temperature of 0-10 °C. An aqueous solution of sodium nitrite (110.1 kg) is

then added dropwise.

pH Adjustment and Isolation: Ammonia water (600 kg) is added to adjust the acid

concentration of the reaction solution to 25-30%. The product is then isolated by

centrifugation and dried.

Method 4: Synthesis from 2-Halogenated Acrylate and
Nitromethane
An alternative route that avoids the direct nitration of the pyridine ring starts with more readily

available acyclic precursors.

Experimental Protocol:

Reaction Mixture: In a four-neck flask, nitromethane (6.5 g, 0.11 mol), ethyl 2-chloroacrylate

(13.5 g, 0.1 mol), and DBN (0.5 g) are combined.

First Condensation: The mixture is stirred at 60-65 °C for 4 hours.

Second Condensation: Triethyl orthoformate (26.5 g, 0.18 mol) and cuprous chloride (2.0 g)

are added, and the mixture is stirred at 95-100 °C for 3 hours.

Cyclization: After cooling to 50 °C, 10% ammonia (40.0 g), ethanol (20 g), and ammonium

chloride (3.0 g) are added. The mixture is stirred at 60-65 °C for 4 hours.

Isolation and Purification: After cooling to 20 °C, the mixture is filtered. The filter cake is

recrystallized from isopropanol (30 g) with activated carbon (0.5 g) to yield the product.

Comparative Data of Synthesis Methods
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Method
Starting
Material

Key
Reagents

Temperat
ure (°C)

Reaction
Time

Yield (%)
Referenc
e

Method 2

2-Amino-5-

nitropyridin

e

10% NaOH ~102 10 hours 60 [3]

Method 3

2-

Aminopyrid

ine

H₂SO₄,

HNO₃,

NaNO₂

0-50
4-5 hours

(nitration)
56.7

Method 4

Ethyl 2-

chloroacryl

ate,

Nitrometha

ne

DBN,

Triethyl

orthoformat

e, NH₃

40-100 ~11 hours 89.9

Synthesis Workflows and Mechanisms
The following diagrams illustrate the key synthesis workflows for 2-Hydroxy-5-nitropyridine.
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Step 1: Nitration

Step 2: Hydrolysis

2-Aminopyridine

2-Amino-5-nitropyridine

H₂SO₄, HNO₃

45-50°C, 2-4h

2-Amino-5-nitropyridine

2-Hydroxy-5-nitropyridine

10% NaOH
~102°C, 10h

Click to download full resolution via product page

Caption: Workflow for the two-step synthesis from 2-aminopyridine.
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2-Aminopyridine

Nitration Intermediate

H₂SO₄, HNO₃

10-50°C

Diazonium Salt Intermediate

NaNO₂

0-10°C

2-Hydroxy-5-nitropyridine
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Caption: One-pot synthesis workflow from 2-aminopyridine.
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Caption: Synthesis workflow from acyclic precursors.

Conclusion
The synthesis of 2-Hydroxy-5-nitropyridine has evolved from its initial discovery in the mid-

20th century to a series of well-established and optimized industrial processes. The choice of

synthetic route depends on factors such as starting material availability, desired scale, and

environmental considerations. The traditional two-step method from 2-aminopyridine remains a

common approach, while newer one-pot methods and syntheses from acyclic precursors offer

increased efficiency and sustainability. This guide provides researchers and professionals in

drug development with a solid foundation for understanding and applying the synthesis of this

important chemical intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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